molecular formula C8H13N3 B13201191 2-Ethyl-N,5-dimethylpyrimidin-4-amine

2-Ethyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13201191
M. Wt: 151.21 g/mol
InChI Key: KRQDBNMYILUNBE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Ethyl-N,5-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Ethyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives, including this compound, act as mitochondrial complex I electron transport inhibitors (MET I). This mode of action is different from other fungicides, making them effective in controlling various fungal diseases . The compound’s interaction with mitochondrial complex I disrupts the electron transport chain, leading to the inhibition of ATP synthesis and ultimately causing cell death.

Comparison with Similar Compounds

2-Ethyl-N,5-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the methyl group at the 5-position can lead to different interactions with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C8H13N3/c1-4-7-10-5-6(2)8(9-3)11-7/h5H,4H2,1-3H3,(H,9,10,11)

InChI Key

KRQDBNMYILUNBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)NC)C

Origin of Product

United States

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